4-(Pyrimidin-5-yl)benzaldehyde
Overview
Description
4-(Pyrimidin-5-yl)benzaldehyde is a chemical compound with the molecular formula C11H8N2O . It is a white to yellow solid and is a derivative of pyrimidine, an aromatic heterocyclic compound .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a pyrimidine ring via a formyl group . The molecular weight of this compound is 184.19 .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For instance, they can react with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex to produce various pyrimidine derivatives .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . Its molecular weight is 184.19 and its molecular formula is C11H8N2O .Scientific Research Applications
Synthesis of Novel Compounds
4-(Pyrimidin-5-yl)benzaldehyde plays a significant role in the synthesis of novel compounds. Research has shown its utility in producing new pyrimidine derivatives with potential pharmacological activities. For example, one study involved synthesizing novel 5-aryl-6-cyano-3H,8H-pyrido[2,3-d]pyrimidine-4,7-diones from 6-amino-4-pyrimidinones, using 4-substituted benzaldehyde in good yields (Quiroga et al., 1999). Another research synthesized antiparasitic agents by modifying 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde with various anilines or benzylamines (Azas et al., 2003).
Catalysis in Synthesis
This compound also acts as a catalyst in the synthesis of complex heterocyclic compounds. A study demonstrated the synthesis of pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives, indicating potential applications in AIDS chemotherapy and drug design due to the pharmacological potential of the pyrazole nucleus (Ajani et al., 2019).
Antibacterial and Antifungal Activities
This compound derivatives have been evaluated for their antimicrobial activities. For instance, the synthesis and evaluation of fluorine-containing heterocyclic systems based on 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines showed good antibacterial and antifungal activities (Chundawat et al., 2014).
Medicinal Chemistry
In medicinal chemistry, this compound is used as an intermediate for small molecule anticancer drugs. A study developed a high-yield synthesis method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate in this domain (Zhang et al., 2018).
Photophysical Properties and ICT Effects
The compound is also instrumental in studying photophysical properties and intramolecular charge transfer (ICT) effects. Research on carbazole-based D-π-A molecules, which included a study of 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde, revealed insights into the tuning of chemical structures for targeted properties, demonstrating the compound's significance in photophysical research (Altinolcek et al., 2021).
Mechanism of Action
While the specific mechanism of action for 4-(Pyrimidin-5-yl)benzaldehyde is not mentioned in the search results, pyrimidines in general are known to play vital roles in various biological procedures as well as in cancer pathogenesis . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
properties
IUPAC Name |
4-pyrimidin-5-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNXTOLXLPQMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397501 | |
Record name | 4-(Pyrimidin-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
198084-12-7 | |
Record name | 4-(Pyrimidin-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Formylphenyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.